Indium, tris(4-methoxyphenyl)-
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Overview
Description
Indium, tris(4-methoxyphenyl)- is a coordination complex where indium is bonded to three 4-methoxyphenyl groups. This compound is part of a broader class of indium(III) complexes, which are known for their versatility and unique properties. Indium complexes have gained significant attention due to their applications in various fields, including catalysis, materials science, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(4-methoxyphenyl)- typically involves the reaction of indium trichloride with 4-methoxyphenyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
InCl3+3C6H4(OCH3)MgBr→In(C6H4(OCH3))3+3MgBrCl
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Indium, tris(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: Reduction reactions can convert the indium(III) center to lower oxidation states.
Substitution: The 4-methoxyphenyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Indium oxides.
Reduction: Lower oxidation state indium complexes.
Substitution: New indium complexes with different ligands.
Scientific Research Applications
Indium, tris(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other indium complexes.
Biology: Investigated for its potential in bioimaging and as a radiopharmaceutical agent due to its ability to emit Auger electrons.
Medicine: Explored for its anticancer properties and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of indium, tris(4-methoxyphenyl)- involves its interaction with molecular targets through coordination chemistry. The indium center can coordinate with various biological molecules, influencing their structure and function. In medical applications, the compound’s ability to emit Auger electrons can cause localized damage to cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
- Indium(III) acetylacetonate
- Indium(III) tris(tropolonato)
- Indium(III) triiodide bis(tris(4-methoxyphenyl)phosphine oxide)
- Indium(III) trichloride tris(2,4,6-trimethoxyphenyl)phosphine
Comparison: Indium, tris(4-methoxyphenyl)- is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. Compared to other indium complexes, it may offer different reactivity and stability profiles, making it suitable for specific applications in catalysis and materials science .
Properties
CAS No. |
58448-05-8 |
---|---|
Molecular Formula |
C21H21InO3 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
tris(4-methoxyphenyl)indigane |
InChI |
InChI=1S/3C7H7O.In/c3*1-8-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
InChI Key |
XZVXTXSABHOPAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[In](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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